![molecular formula C21H17NO4 B1404438 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-72-2](/img/structure/B1404438.png)
1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family. It is a cyclic compound with a five-membered ring containing two nitrogen atoms. This compound has been extensively studied for its potential applications in various areas such as medicine, biochemistry and materials science. It has been found to have a wide range of applications in drug discovery, medical diagnostics, and other areas.
Wissenschaftliche Forschungsanwendungen
Electron Transport Layer in Polymer Solar Cells
This novel compound has been identified as an effective electron transport layer (ETL) in polymer solar cells, enhancing power conversion efficiency due to its high conductivity and electron mobility. Its incorporation into devices facilitates electron extraction and reduces exciton recombination at the active layer/cathode interface, thereby improving overall device performance (Hu et al., 2015).
Luminescent Polymers
The compound is a key component in the synthesis of highly luminescent polymers, which exhibit strong fluorescence and distinct optical and electrochemical properties. These properties make them suitable for various applications in light-emitting devices and sensors (Zhang & Tieke, 2008).
Organic Corrosion Inhibitors
This compound has been synthesized and studied for its potential as an organic inhibitor against the corrosion of carbon steel in acidic environments. Its high inhibition efficiency and chemisorption mechanism on the steel surface make it a promising candidate for corrosion protection in industrial applications (Zarrouk et al., 2015).
Metallo-Supramolecular Polymers
Research has been conducted on the self-assembly of metallo-supramolecular polymers using derivatives of this compound. These polymers demonstrate unique absorption properties and low band gaps, making them applicable in areas like photovoltaics and electronic devices (Chen et al., 2014).
Herbicidal Applications
A series of derivatives of this compound have been synthesized and evaluated for their herbicidal activities. The research found that specific structural modifications enhance their efficacy as potential herbicides, opening up avenues for agricultural applications (Zhu et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-2-26-19-6-4-3-5-16(19)9-12-18(23)15-7-10-17(11-8-15)22-20(24)13-14-21(22)25/h3-14H,2H2,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUGXGIPINCNGI-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



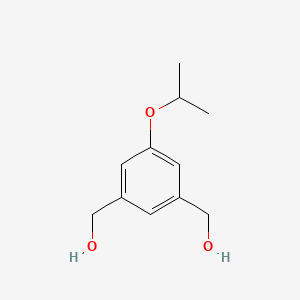
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)
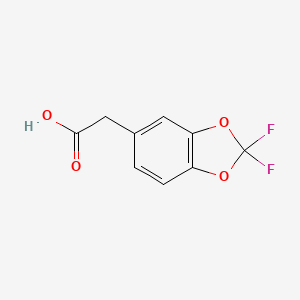
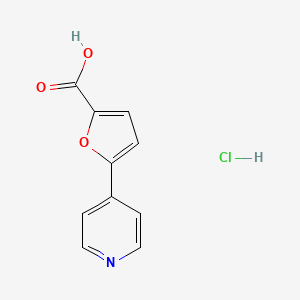
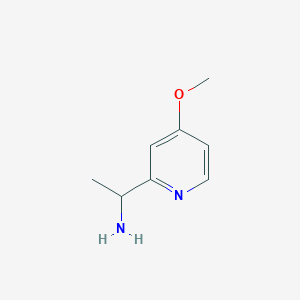
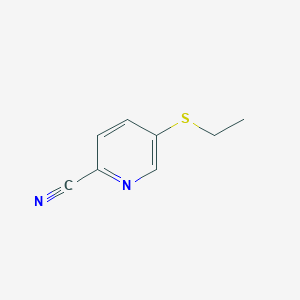
![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)
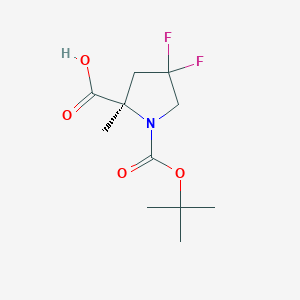
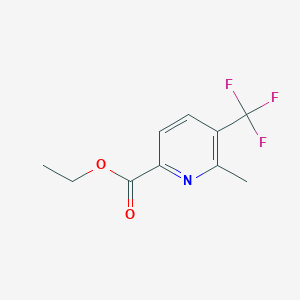
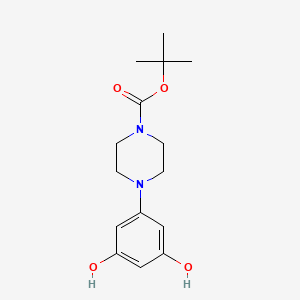
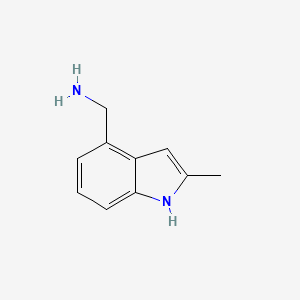
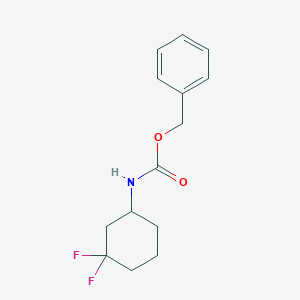
![(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1404377.png)